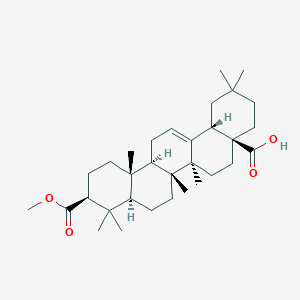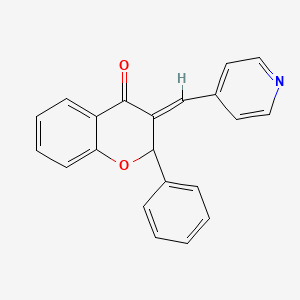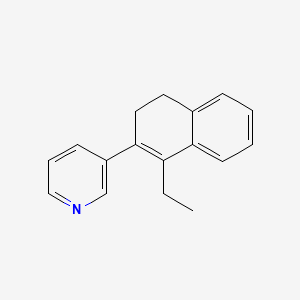
3-(1-Benzyl-1H-imidazol-5-yl)-1-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Benzyl-1H-imidazol-5-yl)-1-propanol is an organic compound characterized by the presence of a benzyl group, an imidazole ring, and a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Benzyl-1H-imidazol-5-yl)-1-propanol typically involves the reaction of benzyl alcohol with 2-cyanoacetaldehyde, followed by a series of steps including benzyl protection, alcoholization, hydroxymethylation, and deprotection . The reaction conditions often require the use of solvents such as ethanol or dimethyl sulfoxide and may involve catalysts to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-(1-Benzyl-1H-imidazol-5-yl)-1-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium hydride or organolithium reagents.
Major Products:
Oxidation: Formation of benzyl aldehyde or benzyl ketone.
Reduction: Formation of saturated imidazole derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
3-(1-Benzyl-1H-imidazol-5-yl)-1-propanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(1-Benzyl-1H-imidazol-5-yl)-1-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The benzyl group may enhance the compound’s binding affinity to hydrophobic pockets within proteins, thereby modulating their function.
Similar Compounds:
- 1-Benzyl-5-hydroxymethyl-1H-imidazole
- 2-(1-Benzyl-1H-imidazol-5-yl)-acetic acid
- 1-Benzyl-2-thioxoimidazolium-4-one
Comparison: this compound is unique due to its propanol chain, which imparts distinct chemical properties and reactivity compared to similar compounds. The presence of the hydroxyl group allows for additional functionalization and derivatization, making it a versatile intermediate in organic synthesis .
properties
CAS RN |
1000540-66-8 |
|---|---|
Molecular Formula |
C13H16N2O |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
3-(3-benzylimidazol-4-yl)propan-1-ol |
InChI |
InChI=1S/C13H16N2O/c16-8-4-7-13-9-14-11-15(13)10-12-5-2-1-3-6-12/h1-3,5-6,9,11,16H,4,7-8,10H2 |
InChI Key |
TZVJUMCHCPZGTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC=C2CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



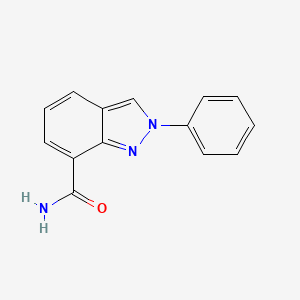
![2-phenyl-2H-pyrazolo[3,4-c]quinolin-4-amine](/img/structure/B10842081.png)
![2-Pyridin-2-yl-6H-pyrazolo[1,5-c]quinazolin-5-one](/img/structure/B10842083.png)
![2-Phenyl-4-[1,2,4]triazol-1-yl-chroman-7-ol](/img/structure/B10842084.png)
![2-propyl-N-[(4-sulfamoylphenyl)methyl]pentanamide](/img/structure/B10842087.png)
![2-p-tolyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one](/img/structure/B10842091.png)
![2-Thiomorpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B10842105.png)
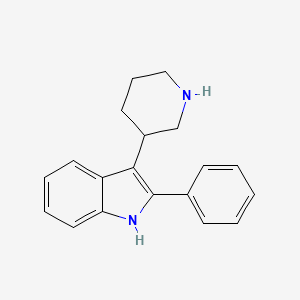
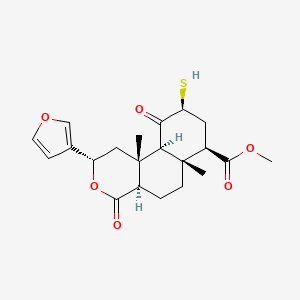
![2-thiophen-2-yl-3H-imidazo[4,5-c]quinoline](/img/structure/B10842127.png)
